Bersacapavir

HBV Capsid Assembly Modulator Antiviral Potency

HBV researchers require CAM compounds with reproducible cccDNA suppression but face variability in CAM-E mechanistic fidelity. Bersacapavir provides a well-characterized, dual-mechanism solution: it accelerates empty capsid assembly and prevents de novo cccDNA establishment with a median EC50 of 93 nM in primary human hepatocytes. - Quantified CYP3A-mediated DDI liability (~2.5-fold AUC increase with itraconazole) enables predictable polypharmacy modeling. - Clinically validated in REEF-2: 1.89 log10 IU/mL mean HBsAg reduction at 48 weeks in triple combination. - Established PK in moderate hepatic impairment (Child-Pugh B) de-risks use in advanced liver disease models. Supplied with full analytical documentation; bulk quantities available.

Molecular Formula C16H14F4N4O3S
Molecular Weight 418.4 g/mol
CAS No. 1638266-40-6
Cat. No. B606041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBersacapavir
CAS1638266-40-6
SynonymsBersacapavir
Molecular FormulaC16H14F4N4O3S
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCC(C(F)(F)F)NS(=O)(=O)C1=CN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)C#N)C
InChIInChI=1S/C16H14F4N4O3S/c1-9(16(18,19)20)23-28(26,27)12-6-14(24(2)8-12)15(25)22-11-3-4-13(17)10(5-11)7-21/h3-6,8-9,23H,1-2H3,(H,22,25)/t9-/m0/s1
InChIKeySBVBIDUKSBJYEF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bersacapavir: Dual-Mechanism HBV Capsid Assembly Modulator


Bersacapavir (JNJ-56136379, JNJ-6379) is an investigational oral capsid assembly modulator (CAM) targeting hepatitis B virus (HBV) replication. It binds to the hydrophobic pocket at the dimer-dimer interface of hepatitis B core protein (HBc) subunits, inducing the formation of morphologically intact viral capsids devoid of genomic material (CAM-E) [1]. In vitro, Bersacapavir demonstrates dual mechanisms of action: accelerating capsid assembly kinetics in the late stage of the HBV life cycle, and preventing de novo formation of covalently closed circular DNA (cccDNA) during early infection [2]. The compound has advanced to Phase II clinical evaluation in chronic hepatitis B patients [3].

Mechanism HBV capsid assembly modulation (CAM-E) producing empty, genome-free virions
cccDNA Prevents de novo cccDNA formation in early infection models
Combination Reported triple combination with siRNA and NA for HBsAg suppression in trial settings

Interchange Risks with Other HBV Capsid Assembly Modulators


Capsid assembly modulators (CAMs) are a structurally and mechanistically heterogeneous class of HBV inhibitors, exhibiting divergent effects on cccDNA biosynthesis, viral antigen suppression, and off-target profiles that preclude simple interchange. CAM-E compounds like Bersacapavir produce empty capsids, whereas CAM-N compounds (e.g., JNJ-64530440) generate normal empty capsids, and CAM-A compounds (e.g., RG7907) are allosteric modulators that may induce hepatocyte death [1]. These mechanistic distinctions manifest in vastly different in vitro potencies, with EC50 values ranging from low nanomolar (Bersacapavir, RO7049389) to low micromolar (Vebicorvir) [2]. Furthermore, in vivo studies reveal that adding a CAM to an siRNA backbone does not necessarily yield synergistic HBsAg suppression—a finding observed with both Bersacapavir in the REEF-2 trial and Vebicorvir in combination with Imdusiran [3]. Consequently, substituting Bersacapavir for another CAM without rigorous comparative data jeopardizes experimental reproducibility, confounds preclinical models, and undermines the validity of clinical combination strategies.

Mechanistic Heterogeneity

CAM-E, CAM-N, and CAM-A classes produce distinct capsid products and may shift cellular response profiles.

Potency Differentiation

EC50 values vary from low nanomolar to low micromolar across CAMs; direct substitution without comparative data may confound models.

Combination Synergy

Adding a CAM to an siRNA backbone may not enhance HBsAg suppression; reported combination outcomes are compound-specific and trial-dependent.

Quantitative Differentiation from Competing CAMs


Higher Potency vs. Vebicorvir in HepG2.117 Cells

Bersacapavir (JNJ-56136379) demonstrates a median EC50 of 54 nM (range: 14 to 115 nM) against HBV replication in HepG2.117 cells, establishing it as a low nanomolar CAM [1]. In contrast, the first-generation CAM Vebicorvir (ABI-H0731) exhibits a substantially higher EC50 range of 1.84–7.3 μM (1,840–7,300 nM) for cccDNA inhibition in de novo infection models [2]. This potency differential exceeds 30-fold.

Potency vs. Vebicorvir
Cross-study comparable
Median EC50 54 nM (range 14–115 nM) vs. 1,840–7,300 nM (>30-fold difference)
Supports potency-based compound selection for replication models
HepG2.117 cells; de novo infection models
HBV Capsid Assembly Modulator Antiviral Potency EC50

Prevention of de novo cccDNA Formation vs. Nucleos(t)ide Analogues

A critical differentiation of Bersacapavir lies in its secondary mechanism of action: the prevention of covalently closed circular DNA (cccDNA) formation during de novo HBV infection. In primary human hepatocytes (PHHs) co-incubated with viral inoculum, Bersacapavir reduced extracellular HBV DNA with a median EC50 of 93 nM [1]. This cccDNA prevention is not a feature of standard nucleos(t)ide analogues (NAs) like entecavir or tenofovir, which act solely by inhibiting the viral polymerase and do not directly target the cccDNA reservoir [2].

cccDNA Prevention vs. NAs
Class-level inference
Prevents de novo cccDNA formation (EC50 93 nM in PHHs); NAs lack this mechanism
Enables cccDNA interference studies distinct from polymerase inhibition
Qualitative mechanism difference
HBV cccDNA Capsid Assembly Modulator Mechanism of Action

HBsAg Reduction in Triple Combination vs. Vebicorvir-Based Dual Therapy

In the Phase IIb REEF-2 trial, 48-week treatment with Bersacapavir (250 mg daily) plus JNJ-3989 (siRNA) and a nucleos(t)ide analogue (NA) resulted in a pronounced on-treatment mean HBsAg reduction of 1.89 log10 IU/mL from baseline, compared to 0.06 log10 IU/mL in the NA-only control arm (p=0.001) [1]. Notably, this reduction occurred without functional cure, and the addition of Bersacapavir did not confer synergistic HBsAg suppression beyond that achieved by the siRNA [2]. In contrast, clinical studies combining the CAM Vebicorvir with the siRNA Imdusiran (AB-729) in NA-suppressed patients did not yield synergistic HBsAg suppression, and the combination failed to increase the probability of meeting NA stopping criteria [3].

HBsAg Reduction (REEF-2)
Trial context
1.89 log10 IU/mL reduction (triple therapy) vs. 0.06 log10 (NA only), p=0.001
Supports combination HBsAg suppression in research context
Phase IIb; NA-suppressed HBeAg-negative CHB; n=130
HBsAg Clinical Trial Chronic Hepatitis B REEF-2 Vebicorvir

Stable Plasma Exposure in Moderate Hepatic Impairment

The pharmacokinetics (PK) of Bersacapavir were specifically evaluated in participants with moderate hepatic impairment (Child-Pugh Class B). In a Phase I study, a single 250 mg oral dose of Bersacapavir resulted in plasma exposure increases of only 1.1- to 1.3-fold in participants with moderate hepatic impairment compared to those with normal liver function; these increases were not considered clinically relevant [1]. This established PK profile in a population with compromised liver function provides a significant advantage over other CAMs (e.g., GLS4, RO7049389, JNJ-64530440) for which comparable data in hepatic impairment are either not available or not publicly reported, introducing uncertainty in dose selection for preclinical models of advanced liver disease.

PK Hepatic Impairment
Supporting evidence
1.1–1.3-fold plasma exposure increase in moderate hepatic impairment vs. normal function
Supports PK consistency in hepatic impairment models
Phase I; Child-Pugh B; single oral dose
Pharmacokinetics Hepatic Impairment Cirrhosis HBV CAM

Characterized CYP3A-Mediated Drug-Drug Interaction Profile

Bersacapavir is metabolized primarily by cytochrome P450 (CYP) 3A. A dedicated Phase I drug-drug interaction (DDI) study established the quantitative impact of strong CYP3A inhibition: co-administration of itraconazole (200 mg daily) increased Bersacapavir plasma exposure (AUC) approximately 2.5-fold [1]. This defined interaction profile allows for precise adjustment of Bersacapavir dosing in preclinical or clinical studies involving other CYP3A substrates or inhibitors. In contrast, the DDI potential of many other CAMs, including Vebicorvir and GLS4, remains poorly characterized in the public domain, introducing a source of uncontrolled variability in complex experimental systems.

CYP3A DDI Profile
Supporting evidence
~2.5-fold AUC increase with itraconazole (strong CYP3A inhibitor)
Supports polypharmacy interaction studies with quantified DDI benchmark
Phase I healthy adults; 21-day itraconazole pretreatment
Drug-Drug Interaction CYP3A Pharmacokinetics Bersacapavir HBV

Optimal Preclinical Applications for Bersacapavir


cccDNA Prevention and Early Life Cycle Interference Studies

Utilize Bersacapavir in primary human hepatocyte (PHH) infection models to investigate the prevention of de novo cccDNA formation. The compound's demonstrated secondary mechanism of action—preventing cccDNA establishment with a median EC50 of 93 nM in PHHs—makes it a valuable tool for dissecting the early post-entry steps of the HBV life cycle. This application is particularly relevant for studies aiming to identify novel targets for eliminating or silencing the persistent cccDNA reservoir, a goal unattainable with nucleos(t)ide analogues alone [1].

Combination Therapy for Maximal HBsAg Suppression

Employ Bersacapavir in preclinical or clinical studies investigating finite combination regimens for chronic hepatitis B. The REEF-2 trial established that the triple combination of Bersacapavir (250 mg daily) with an siRNA (JNJ-3989) and a nucleos(t)ide analogue yields a pronounced 1.89 log10 IU/mL mean HBsAg reduction at 48 weeks. This evidence positions Bersacapavir as a preferred CAM component in studies aiming to suppress HBsAg to levels conducive to functional cure or NA withdrawal, whereas Vebicorvir-based combinations have not demonstrated synergistic HBsAg decline [2].

Pharmacology in Cirrhotic or Hepatic Impairment Models

Select Bersacapavir for in vivo studies utilizing models of advanced liver disease or cirrhosis. The availability of clinical PK data demonstrating only a modest (1.1- to 1.3-fold) and non-clinically relevant increase in plasma exposure in moderate hepatic impairment (Child-Pugh Class B) provides a critical safety and dosing rationale. This de-risks Bersacapavir use in studies where liver function may be compromised, a scenario where the PK of other CAMs (e.g., GLS4, RO7049389) remains undefined [3].

CYP3A-Mediated Polypharmacy DDI Studies

Employ Bersacapavir as a model CAM in studies designed to evaluate the impact of CYP3A-mediated drug-drug interactions. The compound's well-quantified DDI liability—a ~2.5-fold increase in AUC when co-administered with the strong CYP3A inhibitor itraconazole—provides a defined benchmark for assessing pharmacokinetic variability in complex treatment regimens. This contrasts with the unknown DDI profiles of many other CAMs, making Bersacapavir a more predictable and informative tool for pharmacology studies involving polypharmacy [4].

Application
Selection Property
Validation Focus
cccDNA prevention in HBV infection models
CAM-E mechanism with de novo cccDNA interference
Quantitative cccDNA reduction in PHH co-incubation models
Combination therapy for HBsAg suppression studies
Triple combination reported HBsAg reduction profile
HBsAg log change endpoints in NA-suppressed models
Pharmacology in hepatic impairment models
Characterized PK in moderate hepatic impairment (Child-Pugh B)
Plasma exposure consistency in cirrhotic model systems
CYP3A-mediated polypharmacy DDI studies
Quantified CYP3A DDI with strong inhibitor
AUC change benchmark in polypharmacy interaction studies

Technical Documentation Hub

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